

Physical and chemical properties of Deoxybrevianamide E

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Compound of Interest		
Compound Name:	Deoxybrevianamide E	
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Deoxybrevianamide E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxybrevianamide E is a prenylated indole alkaloid belonging to the diketopiperazine class of natural products.[1] It is a cyclic dipeptide derived from L-tryptophan and L-proline.[1] First isolated from fungi of the Aspergillus and Penicillium genera, this metabolite has garnered significant interest within the scientific community.[2] **Deoxybrevianamide E** serves as a crucial biosynthetic precursor to a wide array of more complex and biologically active compounds, most notably the notoamides.[2][3] Its unique chemical architecture and role as a key intermediate in fungal secondary metabolism make it a subject of extensive research in natural product synthesis and biosynthesis. Furthermore, its potential biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), highlight its relevance for further investigation in drug discovery and development. This document provides a comprehensive overview of the physical, chemical, and biological properties of **Deoxybrevianamide E**, along with detailed experimental protocols for its synthesis and isolation.

Physical and Chemical Properties

Deoxybrevianamide E is a solid at room temperature and exhibits solubility in various organic solvents while having poor solubility in water. Detailed physical and chemical properties are



summarized in the table below.

Property	Value	Source
Molecular Formula	C21H25N3O2	[1][2]
Molecular Weight	351.4 g/mol	[1][2]
Appearance	Solid	[2][4]
Melting Point	Data not available	[4]
Optical Rotation ([α]D)	Data not available	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[2]
CAS Number	34610-68-9	[1][2]

Spectral Data

The structural elucidation of **Deoxybrevianamide E** has been accomplished through various spectroscopic techniques. The key spectral data are presented below.



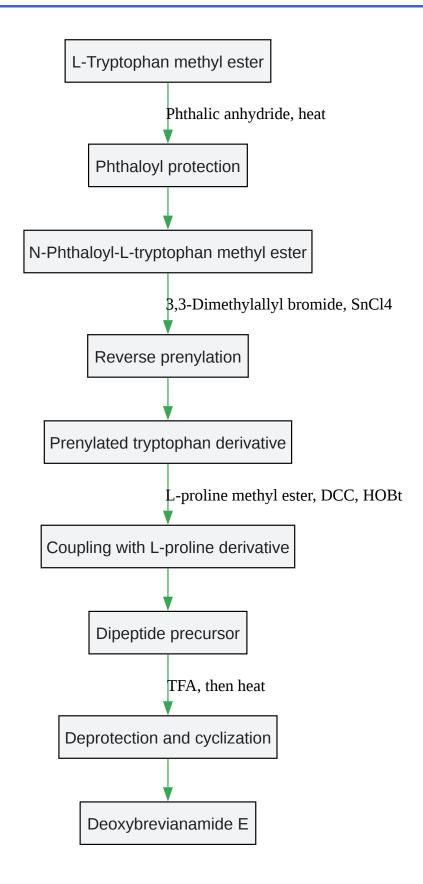
Spectroscopy	Data
Mass Spectrometry (LC-MS)	Precursor m/z: 352.2 [M+H] ⁺ . Top 5 Peaks: 284.138458 (100), 284.143005 (78.96), 284.133911 (76.22), 284.147552 (46.61), 284.129395 (44.25).[1]
¹ H-NMR	Detailed spectral data not explicitly provided in the searched literature. Characterization is confirmed through various synthetic and isolation studies.
¹³ C-NMR	Detailed spectral data not explicitly provided in the searched literature. Characterization is confirmed through various synthetic and isolation studies.
Infrared (IR)	Detailed spectral data not explicitly provided in the searched literature. Characterization is confirmed through various synthetic and isolation studies.

Experimental Protocols Total Synthesis of Deoxybrevianamide E

A concise and efficient total synthesis of **Deoxybrevianamide E** has been reported, with a key step involving the introduction of a reverse prenyl group. The following protocol is a summary of the methodology developed by the Danishefsky group.[5]

Workflow for the Total Synthesis of Deoxybrevianamide E





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Caption: A simplified workflow for the total synthesis of **Deoxybrevianamide E**.



Detailed Steps:

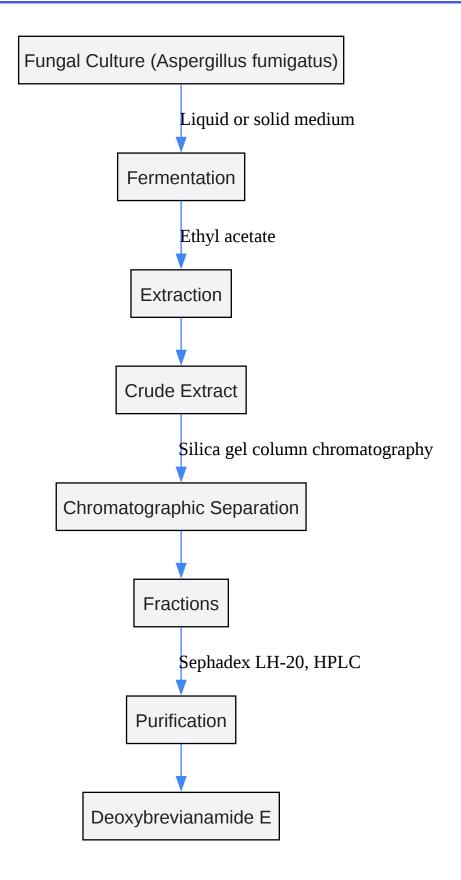
- Protection of L-tryptophan methyl ester: L-tryptophan methyl ester is reacted with phthalic anhydride under heating to yield N-phthaloyl-L-tryptophan methyl ester.
- Reverse Prenylation: The protected tryptophan derivative is then subjected to reverse prenylation at the C2 position of the indole ring using 3,3-dimethylallyl bromide in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄).
- Coupling with L-proline: The resulting prenylated tryptophan derivative is coupled with an L-proline derivative (e.g., L-proline methyl ester) using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide precursor.
- Deprotection and Cyclization: The dipeptide is then deprotected, typically using trifluoroacetic acid (TFA) to remove any protecting groups, followed by heating to induce cyclization and formation of the diketopiperazine ring, yielding **Deoxybrevianamide E**.

Isolation from Aspergillus fumigatus

The following is a general protocol for the isolation of **Deoxybrevianamide E** from a fungal culture, based on common methodologies for isolating secondary metabolites from Aspergillus species.[6][7]

Workflow for the Isolation of Deoxybrevianamide E





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Caption: A general workflow for the isolation of **Deoxybrevianamide E** from fungal culture.



Detailed Steps:

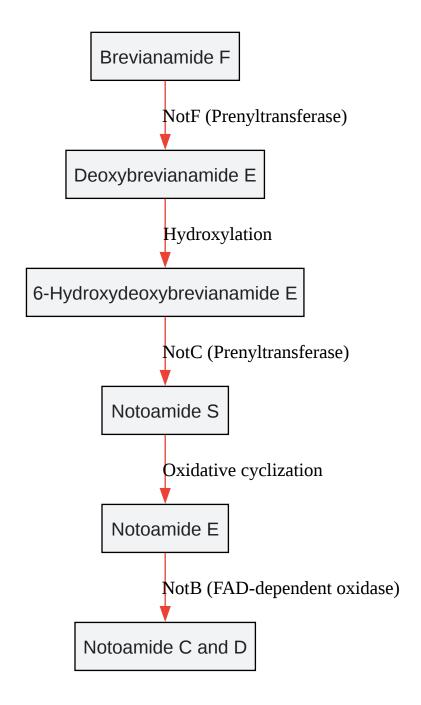
- Fungal Fermentation: Aspergillus fumigatus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different compounds. This usually starts with silica gel column chromatography, eluting with a gradient of solvents of increasing polarity.
- Purification: Fractions containing Deoxybrevianamide E are identified (e.g., by thin-layer chromatography and comparison with a standard) and combined. Further purification is achieved using techniques such as Sephadex LH-20 column chromatography and/or highperformance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways Role in Notoamide Biosynthesis

Deoxybrevianamide E is a key intermediate in the biosynthetic pathway of the notoamides, a complex family of indole alkaloids.[3] The biosynthesis begins with the formation of brevianamide F (cyclo-L-Trp-L-Pro), which then undergoes a reverse prenylation at the C2 position of the indole ring, catalyzed by the enzyme NotF, to produce **Deoxybrevianamide E**. [8][9] From this point, the pathway branches out, with **Deoxybrevianamide E** being further modified by a series of enzymes, including oxidases and other prenyltransferases, to generate the diverse structures of the notoamide family.[3][10]

Biosynthetic Pathway of Notoamides from **Deoxybrevianamide E**





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Caption: The central role of **Deoxybrevianamide E** in the notoamide biosynthetic pathway.

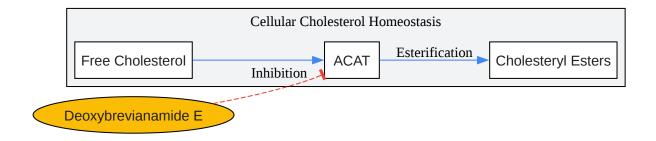
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Deoxybrevianamide E has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol in various



tissues.[11] ACAT plays a crucial role in dietary cholesterol absorption and the formation of foam cells in atherosclerotic plaques.[12] By inhibiting ACAT, compounds can potentially reduce cholesterol levels and prevent the progression of atherosclerosis.[13] There are two isoforms of ACAT, ACAT1 and ACAT2, with ACAT2 being primarily located in the intestine and liver, making it a key target for cholesterol-lowering drugs.[14] The specific mechanism and selectivity of **Deoxybrevianamide E** towards ACAT isoforms have not been extensively detailed in the available literature. However, the general mechanism of ACAT inhibitors involves blocking the active site of the enzyme, thereby preventing the conversion of free cholesterol into cholesteryl esters.[15] This leads to an increase in intracellular free cholesterol, which can downregulate cholesterol uptake and synthesis, and promote cholesterol efflux from cells.[12]

General Mechanism of ACAT Inhibition



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Caption: The inhibitory effect of **Deoxybrevianamide E** on the ACAT-mediated esterification of cholesterol.

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